
2-Isopropyl-5-methylhex-4-enal
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Overview
Description
2-Isopropyl-5-methylhex-4-enal (CAS: 58191-81-4) is an α,β-unsaturated aldehyde with a hex-4-enal backbone substituted by an isopropyl group at position 2 and a methyl group at position 5 . The compound is characterized by a conjugated double bond at the C4 position, enhancing its reactivity in electrophilic additions and cyclization reactions. Key synonyms include 5-methyl-2-(1-methylethyl)hex-4-enal and 4-hexenal,5-methyl-2-(1-methylethyl)- .
Preparation Methods
2-Isopropyl-5-methylhex-4-enal can be synthesized through various methods. One common synthetic route involves the aldol condensation of isovaleraldehyde with acetone, followed by dehydration to form the desired product . Industrial production methods typically involve the use of catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Isopropyl-5-methylhex-4-enal undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions include carboxylic acids, alcohols, and substituted aldehydes .
Scientific Research Applications
2-Isopropyl-5-methylhex-4-enal has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: Its strong aroma makes it useful in olfactory studies and as a model compound for studying scent perception.
Medicine: Research is ongoing into its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-methylhex-4-enal involves its interaction with olfactory receptors in the nasal cavity, which triggers a signal transduction pathway leading to the perception of its lemon-like scent. The molecular targets include specific olfactory receptor proteins that bind to the compound and initiate a cascade of intracellular events .
Comparison with Similar Compounds
Comparison with Structurally Related Aldehydes
The structural and functional similarities of 2-isopropyl-5-methylhex-4-enal to other aldehydes are summarized in Table 1, followed by a detailed analysis.
Table 1: Comparative Molecular and Structural Properties
Structural and Functional Differences
Chain Length and Substituent Effects
- 5-(4-Isopropylcyclohexenyl)pent-4-enal : The cyclohexenyl ring increases rigidity and may enhance UV absorption due to conjugation, unlike the purely aliphatic target compound .
- 2,2-Diethylpent-4-enal : Diethyl groups at C2 create significant steric bulk, likely reducing reactivity compared to the isopropyl-substituted target .
Double Bond Position and Conjugation
- 7-(4-Methylcyclohexenyl)oct-4-enal : The extended oct-4-enal chain and cyclohexenyl group may stabilize the molecule via hyperconjugation, whereas the target’s shorter chain limits such effects .
Notes on Discrepancies and Limitations
- Molecular Formula Ambiguity : The reported formula for this compound (C₁₄H₂₂O) conflicts with structural expectations for a hex-4-enal derivative. This may reflect a database error or alternative structural interpretation .
- Data Gaps : Experimental data (e.g., boiling points, spectral profiles) are absent in the provided evidence, limiting direct property comparisons.
Biological Activity
2-Isopropyl-5-methylhex-4-enal, commonly referred to as a branched-chain aldehyde, is an organic compound notable for its diverse biological activities. Its molecular formula is C10H18O with a molecular weight of approximately 154.25 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its antioxidant, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The structural uniqueness of this compound is characterized by a branched chain and an aldehyde functional group. This configuration contributes to its distinctive lemon-like aroma, making it valuable in the fragrance industry.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties . In various studies, it has been shown to scavenge free radicals, thereby reducing oxidative stress in biological systems. The compound's ability to interact with cellular pathways suggests its potential role in mitigating oxidative damage, which is linked to numerous diseases including cancer and neurodegenerative disorders.
Table 1: Antioxidant Activity of this compound
Study Reference | Method Used | Findings |
---|---|---|
DPPH Assay | Significant scavenging activity observed | |
ABTS Assay | Effective at reducing ABTS radical | |
Cell Culture | Reduced oxidative stress markers |
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for use in food preservation and as a natural antimicrobial agent .
Table 2: Antimicrobial Efficacy of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 mg/mL |
Escherichia coli | 1.0 mg/mL |
Candida albicans | 0.75 mg/mL |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects . Research indicates that it may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
The biological activity of this compound is largely attributed to its reactivity as an aldehyde. It can form Schiff bases with amines, leading to the formation of imines, which are crucial in disrupting microbial cell walls and inhibiting growth. Additionally, its interactions with various cellular targets may influence signaling pathways related to inflammation and oxidative stress.
Case Study 1: Antioxidant Potential in Food Systems
A study evaluated the antioxidant capacity of food products fortified with extracts containing this compound. Results indicated a significant increase in the shelf life of products due to reduced lipid peroxidation levels.
Case Study 2: Antimicrobial Applications
In another study, the efficacy of this compound was tested in food preservation. The compound effectively inhibited spoilage organisms in meat products, suggesting its potential as a natural preservative .
Safety and Toxicology
Limited studies have been conducted on the safety profile of this compound. Preliminary assessments suggest that it is not genotoxic and exhibits low toxicity levels based on Margin of Exposure (MOE) calculations for repeated dose toxicity endpoints . However, further research is necessary to fully establish its safety for human consumption.
Q & A
Basic Question: How can researchers optimize the synthesis of 2-Isopropyl-5-methylhex-4-enal to achieve high purity and yield, and what analytical methods are critical for validating success?
Methodological Answer:
Synthesis optimization should focus on reaction parameters (temperature, catalyst selection, and solvent polarity) to minimize side products like diastereomers or oxidation byproducts. For purity validation, use GC-MS to detect volatile impurities and HPLC with UV/Vis detection for non-volatile contaminants. Structural confirmation requires ¹H/¹³C NMR (to resolve stereochemistry) and FTIR (to verify functional groups like the aldehyde moiety). For yield quantification, gravimetric analysis combined with internal standardization (e.g., using deuterated analogs) improves accuracy. Reference impurity standards (e.g., EP guidelines in ) ensure reliable calibration .
Basic Question: What are the best practices for characterizing the stereochemistry and stability of this compound using spectroscopic and computational methods?
Methodological Answer:
To resolve stereochemistry, employ NOESY NMR to identify spatial proximity of protons in the isopropyl and methyl groups. For stability studies under varying pH/temperature, use accelerated degradation experiments (e.g., 40°C/75% RH for 4 weeks) with periodic sampling. Computational methods like DFT calculations (Gaussian or ORCA) model thermodynamic stability and predict degradation pathways. Cross-validate experimental and computational data using principal component analysis (PCA) to identify discrepancies in isomerization rates or oxidation products .
Advanced Question: How should researchers design experiments to assess the environmental fate and degradation pathways of this compound under varying conditions?
Methodological Answer:
Adopt microcosm studies simulating soil/water systems under aerobic/anaerobic conditions. Use LC-QTOF-MS to track degradation intermediates and isotope labeling (e.g., ¹⁴C-labeled compound) to quantify mineralization rates. Follow OECD Guidelines 307 (soil degradation) and 308 (aquatic systems) for standardized protocols. For photodegradation, employ solar simulators with controlled UV intensity and monitor reaction kinetics via UV-spectrophotometry . Data interpretation should integrate kinetic modeling (e.g., first-order decay constants) and cross-reference with databases like EPA’s HPV Program ( ) .
Advanced Question: What methodological approaches are recommended to resolve contradictions in reported toxicity data for this compound?
Methodological Answer:
Conduct a systematic review ( ) to collate existing toxicity studies, prioritizing peer-reviewed data over non-validated sources. Perform meta-analysis to quantify variability in endpoints (e.g., LD₅₀, EC₅₀) and identify confounding factors (e.g., solvent choice in in vitro assays). Validate conflicting results via reproducibility studies using RIFM safety evaluation criteria (), such as standardized dermal sensitization assays (LLNA or h-CLAT). For mechanistic contradictions, apply adverse outcome pathway (AOP) frameworks to link molecular initiating events (e.g., protein binding) to apical effects .
Advanced Question: How can computational modeling predict the interaction of this compound with biological receptors, and what experimental validation is required?
Methodological Answer:
Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities with olfactory or metabolic receptors (e.g., CYP450 enzymes). Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd). For metabolic interactions, perform in vitro microsomal assays (human liver microsomes) with LC-MS/MS metabolite profiling. Cross-reference computational results with structural analogs ( ) to refine force field parameters and reduce false positives .
Basic Question: What strategies ensure accurate quantification of this compound in complex matrices (e.g., biological or environmental samples)?
Methodological Answer:
Implement solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) for sample preparation, followed by GC-MS/MS in MRM mode for selective ion monitoring. For low-concentration detection, use isotope dilution mass spectrometry (IDMS) with deuterated internal standards. Calibration curves must span the expected concentration range (e.g., 0.1–100 ng/mL) and include matrix-matched controls to correct for ionization suppression/enhancement. Method validation should follow ICH Q2(R1) guidelines for LOD, LOQ, and precision .
Advanced Question: How can researchers address discrepancies in the reported physicochemical properties (e.g., log P, vapor pressure) of this compound?
Methodological Answer:
Apply consensus modeling by averaging values from multiple predictive tools (EPI Suite, ACD/Labs, SPARC). Experimentally, determine log P via shake-flask/HPLC methods and vapor pressure using static headspace GC. Compare results with structurally similar compounds (e.g., 2-Isopropyl-5-methyl-2-hexenal in ) to identify outliers. Publish datasets with raw instrumentation outputs (e.g., chromatograms, pressure curves) to enhance transparency and reproducibility .
Basic Question: What are the critical considerations for designing stability-indicating assays for this compound?
Methodological Answer:
Develop forced degradation studies under oxidative (H2O2), acidic (HCl), and thermal stress conditions. Use HPLC-DAD/ELSD to resolve degradation products from the parent compound. For method validation, ensure specificity via peak purity analysis (PDA) and robustness testing (e.g., ±2% mobile phase variation). Reference EP impurity guidelines ( ) to establish acceptance criteria for degradation limits (e.g., ≤5% total impurities after 6 months) .
Q. Table 1: Key Analytical Methods for this compound
Properties
CAS No. |
58191-81-4 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
5-methyl-2-propan-2-ylhex-4-enal |
InChI |
InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h5,7,9-10H,6H2,1-4H3 |
InChI Key |
QGWHBDAFRDCSBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC=C(C)C)C=O |
Origin of Product |
United States |
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